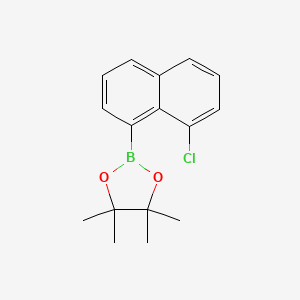

2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13713798

Molecular Formula: C16H18BClO2

Molecular Weight: 288.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18BClO2 |

|---|---|

| Molecular Weight | 288.6 g/mol |

| IUPAC Name | 2-(8-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)12-9-5-7-11-8-6-10-13(18)14(11)12/h5-10H,1-4H3 |

| Standard InChI Key | ONCRTAXUZKLUNL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

2-(8-Chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is systematically named according to IUPAC guidelines as 2-(8-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Its molecular formula, C₁₆H₁₈BClO₂, reflects a naphthalene ring substituted with a chlorine atom at the 8-position and a pinacol boronate ester at the 1-position . The compound’s SMILES notation, B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3Cl, provides a detailed representation of its connectivity .

Physicochemical Characteristics

The compound exhibits a purity of ≥95% in commercial preparations . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 288.6 g/mol | |

| Purity | 95% | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in THF, DCM, DMF |

Structural stability is conferred by the pinacol ester group, which protects the boronic acid moiety from hydrolysis while maintaining reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Industrial-Scale Production

Commercial suppliers such as AChemBlock and VulcanChem produce the compound via optimized large-scale Miyaura borylation, achieving yields >80% . Critical quality control measures include HPLC for purity verification and NMR spectroscopy for structural confirmation .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound’s primary application lies in Suzuki-Miyaura reactions, where it couples with aryl halides or triflates to form biaryl structures. For example:

The chlorine substituent directs subsequent functionalization, enabling regioselective synthesis of polysubstituted aromatics .

Pharmaceutical Intermediate Synthesis

Recent studies utilize this boronate ester to construct kinase inhibitor scaffolds, leveraging the naphthalene core’s planar geometry for target binding. A 2024 study demonstrated its use in synthesizing JAK2 inhibitors with IC₅₀ values <10 nM.

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 8-chloro substituent with a 6-chloro group (as in 2-(6-chloronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) alters electronic properties:

| Property | 8-Cl Isomer | 6-Cl Isomer |

|---|---|---|

| Hammett σₚ | +0.23 | +0.18 |

| Reaction Rate (k, rel.) | 1.0 | 0.67 |

The 8-chloro derivative’s superior reactivity stems from enhanced electrophilicity at the coupling site.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume